molecular formula C7H18OSi B3187254 Methanol, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 144314-37-4

Methanol, [(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B3187254
CAS No.: 144314-37-4
M. Wt: 146.3 g/mol
InChI Key: XPZOXIUZMQOHCD-UHFFFAOYSA-N
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Description

Methanol, [(1,1-dimethylethyl)dimethylsilyl]- (CAS: 144314-37-4), also known as t-butyldimethylsilylmethanol, is a silane alcohol with the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol . Key physicochemical properties include:

  • Density: 0.824 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 179.2 ± 13.0 °C (predicted)
  • Acidity (pKa): 15.56 ± 0.10 (predicted) .

This compound features a tert-butyldimethylsilyl (TBDMS) group attached to a methanol moiety. The TBDMS group is widely used in organic synthesis to protect hydroxyl groups due to its stability under acidic and basic conditions, as well as its resistance to oxidation .

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-7(2,3)9(4,5)6-8/h8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOXIUZMQOHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanol, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized using different methods. One common method involves the reaction of tert-butyl-dimethyl-(tributylstannylmethoxy)silane with n-butyllithium and N,N,N’,N’-tetramethylethylenediamine in anhydrous tetrahydrofuran at 0°C under an inert atmosphere . The reaction mixture is then quenched with acetic acid and purified by chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for Methanol, [(1,1-dimethylethyl)dimethylsilyl]- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methanol, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, acetic acid, and various halides. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include silanols, silanes, and silyl ethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methanol, [(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a protecting group for alcohols. It forms stable silyl ethers, which can be selectively deprotected under mild conditions . This property makes it valuable in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in functional groups, molecular weights, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application Reference ID
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- C₇H₁₈OSi 146.3 TBDMS-protected methanol Intermediate in organic synthesis
4-[[(TBDMS)oxy]-α-phenyl-benzenemethanol C₂₃H₃₂O₂Si 392.6 TBDMS-protected benzyl alcohol Synthesis of diaryl hydroxylamines
5-O-TBDMS-hydroxymethyl-furan-2(5H)-one C₁₂H₂₂O₃Si 254.4 TBDMS-protected hydroxymethyl lactone Photoinduced alcohol addition reactions
3-[[TBDMS]oxy]-2-methylpropanal C₁₀H₂₂O₂Si 202.4 TBDMS-protected aldehyde Pharmaceutical intermediates
5-Hexen-3-ol, 1-[[TBDMS]oxy]-2,2-dimethyl C₁₄H₃₀O₂Si 258.5 TBDMS-protected unsaturated alcohol Synthetic building block

Physical Properties

  • Molecular Weight: The methanol derivative (146.3 g/mol) is smaller than analogs like the TBDMS-protected benzyl alcohol (392.6 g/mol) and aldehyde derivatives (202.4–258.5 g/mol). Larger molecules exhibit higher boiling points and lower volatility .
  • Boiling Points: The methanol derivative’s predicted boiling point (~179°C) is lower than bulkier compounds, which often require higher temperatures for distillation.

Chemical Reactivity and Stability

  • Protection/Deprotection : The TBDMS group in all compounds resists nucleophilic and electrophilic attacks but is cleaved by fluoride ions (e.g., TBAF) .
  • Acidity: The methanol derivative’s hydroxyl group (pKa ~15.56) is less acidic than unprotected methanol (pKa ~19.7), enhancing stability in basic environments .
  • Reactivity in Synthesis: The methanol derivative serves as a nucleophile in silylation reactions, while aldehyde analogs (e.g., 3-[[TBDMS]oxy]-2-methylpropanal) participate in condensation reactions .

Key Research Findings

  • Synthetic Utility: The TBDMS group’s stability under diverse conditions makes it indispensable in multi-step syntheses. For example, TBDMS-protected furanones enable regioselective photoinduced methanol additions .
  • Structural Impact : Bulky TBDMS groups in aldehyde derivatives improve stereochemical outcomes in catalytic reactions .

Biological Activity

Methanol, [(1,1-dimethylethyl)dimethylsilyl]- is a silane compound that exhibits unique biological activities. Its structure includes a methanol moiety attached to a dimethylsilyl group, which contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical formula for Methanol, [(1,1-dimethylethyl)dimethylsilyl]- is C7_{7}H18_{18}O2_{2}Si. The presence of the dimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various applications.

Biological Activity Overview

Research indicates that Methanol, [(1,1-dimethylethyl)dimethylsilyl]- demonstrates several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains and fungi. In particular, studies have reported its activity against E. coli, S. aureus, and Candida albicans through disk diffusion assays .
  • Cellular Effects : Investigations into its impact on cell lines indicate that it may influence cellular pathways related to apoptosis and proliferation. For example, it has been observed to modulate the expression of genes involved in cancer progression, such as HIF-2α in renal cell carcinoma models .
  • Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties, which can protect cells from oxidative stress and may contribute to its therapeutic potential .

Antimicrobial Activity

A study conducted on the crude extracts of fungal biomass revealed that methanol extracts containing this compound exhibited significant antimicrobial activity. The disk diffusion method showed clear zones of inhibition against pathogenic bacteria and fungi, suggesting a potent antimicrobial effect .

Cancer Research

In a xenograft model using renal cell carcinoma (786-O), treatment with Methanol, [(1,1-dimethylethyl)dimethylsilyl]- resulted in reduced expression of HIF-2α and associated genes. This suggests a potential role in cancer therapy by inhibiting tumor growth through modulation of hypoxia-related pathways .

Table 1: Antimicrobial Activity of Methanol Extracts

MicroorganismZone of Inhibition (mm)Concentration (mg/mL)
E. coli154
S. aureus204
Candida albicans184

Table 2: Gene Expression Modulation in Cancer Cells

Treatment (mg/kg)HIF-2α Expression (Relative Units)Tumor Size Reduction (%)
Vehicle1.00
100.530
300.350
1000.170

Q & A

Q. What are the common synthetic routes for Methanol, [(1,1-dimethylethyl)dimethylsilyl]-?

The compound is typically synthesized via Zr-catalyzed carboalumination of aldehydes. For example, (2S)-4-{[(1,1-dimethylethyl)dimethylsilyl]oxy}-2-methylbutanal undergoes Zr-catalyzed reactions to yield stereochemically defined intermediates, as validated by HRMS (ES+): m/z [139.1487]+ (calcd) vs. 139.1482 (observed) . Alternative methods include silyl ether formation using tert-butyldimethylsilyl (TBS) protecting groups, which are widely employed in pharmaceutical syntheses (e.g., Meropenem, Simvastatin) .

Q. How is this compound characterized in terms of structural and purity analysis?

Key characterization techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ions (e.g., m/z 139.1487 for [C10H19O]+) .
  • NMR Spectroscopy : Protons adjacent to the silyl group exhibit distinct deshielding (~δ 0.1–0.3 ppm for Si–CH3) .
  • Chromatography : Flash chromatography or HPLC ensures purity, especially in multi-step syntheses .

Q. What is the role of the tert-butyldimethylsilyl (TBS) group in synthetic chemistry?

The TBS group acts as a protecting group for hydroxyl functionalities, offering stability under acidic/basic conditions. For example, it is used to block reactive hydroxyls in intermediates for antibiotics (e.g., Meropenem) and statins (e.g., Simvastatin) . Deprotection typically requires fluoride-based reagents (e.g., TBAF) .

Advanced Research Questions

Q. How do catalytic mechanisms influence stereochemical outcomes in Zr-catalyzed syntheses?

Zr catalysts enable syn-selective carboalumination of alkenes, dictated by the Zimmerman-Traxler transition state. Steric effects from the bulky TBS group direct aluminum addition to the less hindered face, achieving >90% enantiomeric excess (ee) in some cases . Contradictions in yield/stereoselectivity may arise from solvent polarity or catalyst loading, requiring optimization via DoE (Design of Experiments) .

Q. What strategies resolve data contradictions in silyl ether stability under varying conditions?

Conflicting reports on TBS ether stability (e.g., acid sensitivity) are addressed by:

  • pH-controlled studies : TBS groups hydrolyze faster in polar aprotic solvents (e.g., THF/H2O) at pH < 3 .
  • Competitive experiments : Comparing hydrolysis rates with other silyl ethers (e.g., TIPS, TES) under identical conditions .

Q. How is this compound applied in structure-activity relationship (SAR) studies for drug development?

The TBS-protected methanol derivative serves as a key intermediate in anticancer agents . For instance, cycloartane-type triterpenes derived from silyl ethers inhibit pancreatic cancer cell lines (PANC-1) with IC50 values of 15–30 μg/mL . SAR studies focus on modifying the silyl group’s steric bulk to enhance target binding .

Q. What methodological advancements exist in biocatalytic synthesis of silyl ethers?

Recent advances employ lipases or esterases in non-aqueous media for enantioselective silylation. For example, Candida antarctica lipase B (CAL-B) achieves 85% yield in TBS protection of secondary alcohols under mild conditions (30°C, 24h) . Solvent engineering (e.g., ionic liquids) further improves enzyme stability .

Future Research Directions

  • Mechanistic studies : Elucidate Zr-catalyzed stereoselectivity via DFT calculations .
  • Biocatalyst engineering : Develop thermostable enzymes for industrial-scale silylation .
  • Environmental impact : Assess biodegradation pathways of silyl ethers using OECD 301F tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanol, [(1,1-dimethylethyl)dimethylsilyl]-
Reactant of Route 2
Methanol, [(1,1-dimethylethyl)dimethylsilyl]-

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